2-Chloro-4-ethoxy-1,3-benzothiazole
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Overview
Description
2-Chloro-4-ethoxy-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused with a thiazole ring, which contains a chlorine atom at the second position and an ethoxy group at the fourth position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 2-Chloro-4-ethoxy-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-Chloro-4-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-ethoxy-1,3-benzothiazole has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . The compound may also interact with other cellular targets, leading to its diverse biological effects.
Comparison with Similar Compounds
2-Chloro-4-ethoxy-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Chloro-1,3-benzothiazole: Lacks the ethoxy group, which may result in different chemical and biological properties.
4-Ethoxy-1,3-benzothiazole: Lacks the chlorine atom, which may affect its reactivity and applications.
The presence of both the chlorine atom and the ethoxy group in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
2-chloro-4-ethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFGTVCAOCOOEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365947 |
Source
|
Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890091-95-9 |
Source
|
Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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